4-Nitro-1,2-phenylenediamine
4-Nitro-1,2-phenylenediamine
4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992)
4-nitro-1,2-phenylenediamine is the primary amino compound that is 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4- (para-) position by a nitro group. It is a primary amino compound and a C-nitro compound. It derives from a 1,2-phenylenediamine.
4-nitro-1,2-phenylenediamine is the primary amino compound that is 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4- (para-) position by a nitro group. It is a primary amino compound and a C-nitro compound. It derives from a 1,2-phenylenediamine.
Brand Name:
Vulcanchem
CAS No.:
99-56-9
VCID:
VC0140028
InChI:
InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])N)N
Molecular Formula:
C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
Molecular Weight:
153.14 g/mol
4-Nitro-1,2-phenylenediamine
CAS No.: 99-56-9
Reference Standards
VCID: VC0140028
Molecular Formula: C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
Molecular Weight: 153.14 g/mol
CAS No. | 99-56-9 |
---|---|
Product Name | 4-Nitro-1,2-phenylenediamine |
Molecular Formula | C6H7N3O2 C6H3(NH2)2NO2 C6H7N3O2 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 4-nitrobenzene-1,2-diamine |
Standard InChI | InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2 |
Standard InChIKey | RAUWPNXIALNKQM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])N)N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])N)N |
Colorform | Dark red needles from dilute alcohol |
Melting Point | 390 to 394 °F (NTP, 1992) 199.5 °C 201 °C |
Physical Description | 4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992) RED POWDER. |
Description | 4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992) 4-nitro-1,2-phenylenediamine is the primary amino compound that is 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4- (para-) position by a nitro group. It is a primary amino compound and a C-nitro compound. It derives from a 1,2-phenylenediamine. |
Solubility | less than 1 mg/mL at 68.9° F (NTP, 1992) Soluble in acid Sparingly sol in water; sol in aq soln of hydrochloric acid In water, 1.30X10+4 mg/L at 25 °C (est) Solubility in water: poo |
Synonyms | 2-Amino-4-nitrophenyl)amine; 1,2-Diamino-4-nitrobenzene; 2-Amino-4-nitroaniline; 2-Amino-5-nitroaniline; 3,4-Diaminonitrobenzene; 4-Nitro-1,2-benzenediamine; 4-Nitro-1,2-diaminobenzene; 4-Nitro-1,2-benzenediamine; 4-Nitro-2-aminoaniline; 4-Nitro-o-ph |
Vapor Pressure | 1.09X10-4 mm Hg at 25 °C (est) |
PubChem Compound | 5111791 |
Last Modified | Nov 12 2021 |
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